molecular formula C3H3BrClFO2 B2648715 Methyl bromochlorofluoroacetate CAS No. 101385-65-3

Methyl bromochlorofluoroacetate

Cat. No.: B2648715
CAS No.: 101385-65-3
M. Wt: 205.41
InChI Key: XGXIDUUBFBHEMM-UHFFFAOYSA-N
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Description

Methyl bromochlorofluoroacetate is an organofluorine compound with the molecular formula C₃H₃BrClFO₂ It is a halogenated acetic acid derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bromochlorofluoroacetate can be synthesized through the halogenation of methyl acetate. The process involves the introduction of bromine, chlorine, and fluorine atoms into the acetic acid structure. One common method involves the reaction of methyl acetate with bromine, chlorine, and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of the halogen atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The production process also includes purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl bromochlorofluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding acids or alcohols.

Scientific Research Applications

Methyl bromochlorofluoroacetate has several scientific research applications, including:

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl bromochlorofluoroacetate involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine atoms allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl bromoacetate
  • Methyl chloroacetate
  • Methyl fluoroacetate

Uniqueness

Methyl bromochlorofluoroacetate is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms in its structure. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to compounds with fewer halogen atoms.

Properties

IUPAC Name

methyl 2-bromo-2-chloro-2-fluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClFO2/c1-8-2(7)3(4,5)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXIDUUBFBHEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101385-65-3
Record name Methyl bromochlorofluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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